5-((4-isopropylphenyl)sulfonyl)-9-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
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Overview
Description
5-[(4-isopropylphenyl)sulfonyl]-9-methoxy-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-isopropylphenyl)sulfonyl]-9-methoxy-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzoxazocin core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the sulfonyl group: This step involves the sulfonylation of the aromatic ring using a sulfonyl chloride reagent under basic conditions.
Methoxylation and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-isopropylphenyl)sulfonyl]-9-methoxy-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: The compound could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(4-isopropylphenyl)sulfonyl]-9-methoxy-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could play a key role in binding to the target, while the methoxy and methyl groups might influence the compound’s overall pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-isopropylphenyl)sulfonyl]-1-piperazinyl-3-methyl-5-oxopentanoic acid
- 3-formylphenylboronic acid
- 4-formylphenylboronic acid
Uniqueness
What sets 5-[(4-isopropylphenyl)sulfonyl]-9-methoxy-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical reactivity. The presence of the sulfonyl group, in particular, provides opportunities for further functionalization and modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H27NO5S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
5-methoxy-9,10-dimethyl-12-(4-propan-2-ylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
InChI |
InChI=1S/C23H27NO5S/c1-14(2)15-6-9-17(10-7-15)30(26,27)21-19-13-23(3,24(4)22(21)25)29-20-12-16(28-5)8-11-18(19)20/h6-12,14,19,21H,13H2,1-5H3 |
InChI Key |
AMHVZORGRDKMJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=C3C=CC(=C4)OC)C |
Origin of Product |
United States |
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